2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-22-9-8-20(14-4-2-12(11-18)3-5-14)16(21)13-6-7-19-15(17)10-13/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIXESNCSVJUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1=CC=C(C=C1)C#N)C(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Chloro Group: Chlorination of the pyridine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction using a suitable cyanophenyl halide.
Addition of the Methoxyethyl Group: The methoxyethyl group is attached through an alkylation reaction using methoxyethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Calculated based on formula C₁₆H₁₄ClN₃O₂.
Key Observations:
Functional Group Impact on Reactivity
- Chloro Group : Enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitution reactions. This is consistent with analogs used in further derivatization .
- Methoxyethyl Chain : Introduces flexibility and moderate electron-donating effects, which may influence bioavailability or crystal packing .
Research Implications and Limitations
- Applications: Pyridinecarboxamides are explored as kinase inhibitors or agrochemicals. The target compound’s cyano group may confer unique binding affinities in biological systems .
- Data Gaps: Limited experimental data (e.g., melting point, solubility) for the target compound necessitate further characterization. Safety and toxicity profiles also remain unaddressed in the provided evidence .
Biological Activity
The compound 2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide is a member of the pyridine carboxamide family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C15H15ClN2O
- Molecular Weight : 274.75 g/mol
- CAS Number : [Not provided in search results]
The compound features a chloro substituent, a cyanophenyl group, and a methoxyethyl side chain, which are critical for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine carboxamides can inhibit tumor growth in various cancer models.
Case Study: Tumor Growth Inhibition
- Model : Mouse xenograft model of head and neck cancer
- Findings : Two related compounds demonstrated significant tumor growth inhibition, suggesting that structural modifications in the pyridine carboxamide framework can enhance anticancer efficacy .
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Target Enzymes : It is hypothesized that this compound may inhibit enzymes involved in the Ras signaling pathway, which is crucial for cell growth and survival.
- Pharmacophore Modeling : Structural studies and pharmacophore modeling have identified key interactions between similar compounds and their targets, providing insights into how modifications can enhance binding affinity and selectivity .
Antimicrobial Activity
In addition to its anticancer properties, compounds in this class have also been investigated for antimicrobial activity. The presence of the chloro and cyano groups may contribute to enhanced interactions with microbial targets.
Toxicity and Safety Profile
Initial assessments suggest that while this compound exhibits promising biological activity, further studies are needed to fully understand its toxicity profile.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model Used | Result |
|---|---|---|---|
| Compound A | Anticancer | Mouse xenograft | Significant tumor growth inhibition |
| Compound B | Antimicrobial | Bacterial inhibition assay | Effective against multiple bacterial strains |
| Compound C | Enzyme inhibitor | In vitro enzyme assay | IC50 = 50 μM |
Q & A
Q. What synthetic strategies are recommended for preparing 2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of pyridine-carboxamide derivatives typically involves multi-step reactions, including condensation, nucleophilic substitution, and amide coupling. For example, similar compounds are synthesized via:
- Step 1: Activation of the pyridine-4-carboxylic acid using coupling agents like EDCI/HOBt.
- Step 2: Reaction with substituted anilines (e.g., 4-cyanophenylamine) under reflux in aprotic solvents (e.g., DMF or THF).
- Step 3: Introduction of the 2-methoxyethyl group via alkylation or Mitsunobu reaction .
Optimization Tips: - Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC. Adjust temperature (60–100°C) and stoichiometry to improve yield .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and crystallographic methods ensures structural validation:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., pyridine ring protons at δ 8.5–9.0 ppm, cyanophenyl carbons at ~110–120 ppm).
- X-ray Crystallography: Resolve bond lengths and angles, particularly for the chloro and methoxyethyl groups (e.g., C-Cl bond ~1.73 Å) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₆H₁₅ClN₃O₂ requires [M+H]⁺ at m/z 316.0851).
Q. How should researchers design initial biological activity assays for this compound?
Methodological Answer: Start with in vitro screening against target enzymes or cell lines:
- Enzyme Inhibition Assays: Use fluorescence-based or colorimetric methods (e.g., kinase inhibition assays with ATP analogs).
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM.
- Positive Controls: Compare with known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?
Methodological Answer: Systematic SAR analysis involves:
- Analog Synthesis: Modify substituents (e.g., replace 4-cyanophenyl with 4-nitrophenyl or 4-aminophenyl).
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites.
- Binding Assays: Measure affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Example Data Table:
| Substituent (R) | IC₅₀ (µM) | LogP |
|---|---|---|
| 4-Cyanophenyl | 0.85 | 2.3 |
| 4-Nitrophenyl | 1.2 | 2.1 |
| 4-Aminophenyl | 5.7 | 1.8 |
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide to simulate binding to target proteins (e.g., kinases). Prioritize poses with hydrogen bonds to the carboxamide and chloro groups.
- MD Simulations: Run 100-ns simulations (e.g., GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) to validate pose retention .
- QSAR Models: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
- Meta-Analysis: Use tools like RevMan to statistically pool data from multiple studies. Highlight variables like purity (>95% via HPLC) or salt forms .
- Orthogonal Validation: Confirm activity with alternative assays (e.g., Western blotting if MTT results are ambiguous) .
Q. What safety protocols are recommended given limited toxicity data for this compound?
Methodological Answer:
- Handling: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact (acute toxicity Category 4 per CLP regulations) .
- Waste Disposal: Incinerate at >1000°C or neutralize with alkaline hydrolysis.
- Emergency Measures: For spills, absorb with vermiculite and treat with 10% sodium bicarbonate solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
